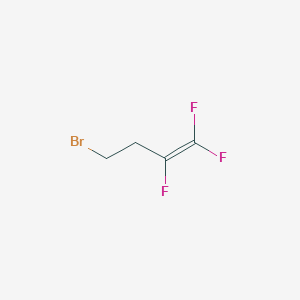

4-Bromo-1,1,2-trifluoro-1-butene

Description

4-Bromo-1,1,2-trifluoro-1-butene is an organic compound with the molecular formula C₄H₄BrF₃ and a molecular weight of 188.97 g/mol . It is a clear, colorless to brown-yellow liquid that is not miscible with water but can dissolve in organic solvents such as ethanol and ether . This compound is commonly used as a building block in organic synthesis, chemical research, and pharmaceuticals .

Propriétés

IUPAC Name |

4-bromo-1,1,2-trifluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCQMFYIFUDARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146838 | |

| Record name | 4-Bromo-1,1,2-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10493-44-4 | |

| Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10493-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,1,2-trifluoro-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-1,1,2-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,1,2-trifluorobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-1,1,2-TRIFLUORO-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q79PK8P9BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Key Reaction Parameters:

-

Temperature : 50–70°C

-

Molar ratio (zinc to substrate): 1:1 to 1.5:1

-

Solvent : Water (no organic solvents required)

Experimental Data from Patent CN105753632A:

| Example | Zinc (mol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (GC%) |

|---|---|---|---|---|---|

| 1 | 0.15 | 50–60 | 3 | 82.7 | 96.8 |

| 2 | 0.225 | 60–70 | 0.5 | 85.2 | 98.6 |

| 3 | 0.15 | 50–60 | 3 | 83.1 | 97.4 |

Optimization Insights :

-

Higher zinc stoichiometry (Example 2) improves yield by ensuring complete substrate conversion.

-

Elevated temperatures (60–70°C) reduce reaction time but require careful control to avoid side reactions.

-

Zinc recovery (4.4 g in Example 2) enhances cost-effectiveness for industrial applications.

Phase-Transfer Catalyzed Dehydrohalogenation

An alternative method, described in ChemicalBook, utilizes potassium hydroxide (KOH) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This one-pot synthesis eliminates hydrogen bromide from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, forming the target compound via an E2 mechanism.

Reaction Conditions:

-

Catalyst : TBAB (5–10 mol%)

-

Base : Aqueous KOH (20–30% w/v)

-

Temperature : 80–100°C

-

Solvent : Toluene or dichloromethane

Performance Metrics:

Advantages :

-

Avoids metal residues, simplifying purification.

-

Compatible with moisture-sensitive substrates due to biphasic conditions.

Limitations :

-

Lower yields compared to zinc-mediated routes.

-

Requires organic solvents, increasing environmental and disposal costs.

Comparative Analysis of Preparation Methods

Critical Observations :

-

The zinc-mediated method outperforms phase-transfer catalysis in yield, purity, and scalability, making it preferable for industrial production.

-

Phase-transfer methods are advantageous for substrates incompatible with metallic reductants but suffer from solvent-related drawbacks.

Industrial-Scale Considerations

Process Optimization:

-

Zinc Recovery : Implementing filtration and washing steps recovers >90% of zinc, reducing raw material costs.

-

Solvent Recycling : Distillation reclaims >85% of water in zinc-mediated processes, minimizing waste.

-

Safety Protocols : Bromine handling requires inert atmospheres and corrosion-resistant equipment to prevent leaks.

Analyse Des Réactions Chimiques

4-Bromo-1,1,2-trifluoro-1-butene undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the bromine atom with other functional groups.

Elimination Reactions: It can undergo elimination reactions to form alkenes, such as 1,1,2-trifluoro-1,3-butadiene.

Addition Reactions: It can participate in addition reactions with electrophiles, such as halogens, to form dihalogenated products.

Common reagents used in these reactions include potassium hydroxide, tetrabutylammonium bromide, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-1,1,2-trifluoro-1-butene is primarily utilized in organic synthesis due to its reactivity as a halogenated compound. It can undergo dehalogenation reactions to form other valuable intermediates. For instance, it can react with potassium hydroxide (KOH) in the presence of a phase-transfer catalyst like tetrabutylammonium bromide to yield 1,1,2-trifluoro-1,3-butadiene . This transformation is significant for producing compounds used in various synthetic pathways.

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications as an intermediate for synthesizing bioactive molecules. Its fluorinated nature enhances the pharmacokinetic properties of drugs, making them more effective and selective . For example, derivatives of this compound have been explored for their potential use in developing anti-cancer agents and other therapeutic compounds.

Agrochemical Synthesis

In the field of agrochemicals, this compound serves as a key intermediate in the synthesis of pesticides and herbicides. Its derivatives have been reported to possess significant biological activity against pests and pathogens . Specifically, compounds derived from this fluorinated building block have been noted for their efficacy as nematicides and acaricides.

Case Study 1: Synthesis of Fluorinated Pesticides

A notable study demonstrated the synthesis of a novel fluorinated pesticide using this compound as a starting material. The process involved a multi-step reaction sequence where the compound was reacted with various nucleophiles to introduce additional functional groups. The resulting products exhibited enhanced efficacy against nematodes compared to traditional pesticides .

Case Study 2: Development of Anticancer Agents

Research focused on the modification of this compound led to the discovery of new anticancer agents. By altering its structure through selective substitutions, researchers synthesized compounds that demonstrated significant cytotoxicity against several cancer cell lines. The fluorine atoms contributed to increased lipophilicity and improved cellular uptake .

Mécanisme D'action

The mechanism of action of 4-Bromo-1,1,2-trifluoro-1-butene involves its reactivity as a fluorinated alkene. The presence of bromine and fluorine atoms makes it highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparaison Avec Des Composés Similaires

4-Bromo-1,1,2-trifluoro-1-butene can be compared with other similar compounds, such as:

1,1,2-Trifluoro-1-butene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-1,1,2-trifluoro-1-butane: Saturated analog, less reactive in elimination reactions.

1,1,2-Trifluoro-1,3-butadiene: Formed from the elimination reaction of this compound, used as an intermediate in organic synthesis.

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct reactivity and versatility in various chemical reactions.

Activité Biologique

4-Bromo-1,1,2-trifluoro-1-butene (C₄H₄BrF₃) is a halogenated compound that has garnered attention for its potential biological activity and applications in various fields, including chemistry, biology, and medicine. This article explores the biochemical properties, cellular effects, molecular mechanisms, and research applications associated with this compound.

- Molecular Formula: C₄H₄BrF₃

- Molecular Weight: 188.974 g/mol

- CAS Number: 10493-44-4

- Boiling Point: 95-98 °C

- Flash Point: 17 °C

This compound exhibits significant interactions with biomolecules. Its biochemical properties include:

- Enzyme Interactions: The compound can act as a substrate or inhibitor for certain enzymes, particularly cytochrome P450 enzymes involved in xenobiotic metabolism. These interactions can alter enzyme activity and substrate specificity.

- Cell Signaling Pathways: It influences various cell signaling pathways and gene expression, potentially affecting detoxification processes and metabolic enzyme activities.

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes:

- Gene Expression Modulation: The compound can alter the expression of genes responsible for detoxification and metabolism, leading to changes in protein levels and enzymatic activities .

- Metabolic Alterations: It impacts cellular metabolism by modifying the activity of metabolic enzymes, which may result in variations in key metabolite production .

Molecular Mechanisms

At the molecular level, this compound operates through several mechanisms:

- Binding Interactions: The compound can bind to active sites or allosteric sites of enzymes and receptors, influencing their function. This binding can lead to either inhibition or activation of enzymatic activity.

- Influence on Transcription Factors: It may interact with transcription factors or regulatory proteins to modulate gene transcription processes .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated a significant decrease in enzyme activity upon exposure to varying concentrations of the compound.

Study 2: Gene Expression Analysis

In another study focusing on cellular metabolism, researchers exposed human liver cells to the compound and observed changes in the expression levels of detoxification genes. The findings suggested that prolonged exposure could lead to cumulative effects on cellular functions.

Applications in Research

This compound has several applications in scientific research:

Q & A

Q. Methodological Insight :

- Kinetic Studies : Use isotopic labeling (e.g., ¹⁸O) to trace nucleophilic attack pathways.

- Computational Modeling : Density functional theory (DFT) calculations (via SMILES: BrCCC(=C(F)F)F ) predict reaction barriers and transition states.

What analytical techniques resolve contradictions in reported reaction outcomes with this compound?

Advanced Question

Discrepancies in yields or byproducts may arise from:

- Impurity Profiles : GC-MS to identify trace contaminants (e.g., from light degradation ).

- Reaction Monitoring : In-situ IR spectroscopy tracks intermediate formation.

Methodological Insight : Compare batch-specific COA data and replicate reactions under inert atmospheres to isolate environmental variables.

How can researchers design experiments to study the compound’s photostability?

Advanced Question

- Accelerated Degradation : Expose samples to UV light (λ = 254 nm) and analyze degradation products via HPLC .

- Quantum Yield Calculations : Measure reaction rates under controlled illumination to model decomposition kinetics.

Methodological Insight : Pair with mass spectrometry (HRMS) to identify photolytic byproducts (e.g., debromination or isomerization).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.